3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
Description
The compound 3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide features a benzenesulfonamide core substituted with chlorine and fluorine at positions 3 and 4, respectively. The sulfonamide nitrogen is linked to a 2-methylphenyl group, which is further substituted with a 6-methoxyimidazo[1,2-b]pyridazine moiety.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O3S/c1-12-3-4-13(18-11-26-19(23-18)7-8-20(24-26)29-2)9-17(12)25-30(27,28)14-5-6-16(22)15(21)10-14/h3-11,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZECUWMBVZJCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
These may include hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Pharmacokinetics
Based on its structure, it is likely that it is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Action Environment
The compound’s action, efficacy, and stability are likely influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature
Biological Activity
The compound 3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide represents a novel addition to the class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a sulfonamide group, which is known for its antibacterial properties, combined with an imidazo[1,2-b]pyridazine moiety that may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this sulfonamide exhibit significant antitumor activity. For instance, the presence of halogen substituents (like chlorine and fluorine) on the aromatic rings has been correlated with enhanced cytotoxic effects against various cancer cell lines. In particular, compounds with a methoxy group on the phenyl ring demonstrated improved potency in inhibiting tumor growth.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 10 | MCF-7 |
| Reference Compound B | 15 | HeLa |
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. The specific compound has shown promise against certain bacterial strains, although detailed quantitative data is still emerging. The mechanism likely involves inhibition of bacterial folic acid synthesis.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Interaction with DNA : The imidazo[1,2-b]pyridazine moiety may interact with DNA or RNA synthesis pathways, leading to cytotoxic effects in tumor cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) enhances biological activity by increasing lipophilicity and improving binding affinity to target enzymes.
- Methoxy Group Contribution : The methoxy group appears to enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.
Study 1: Antitumor Efficacy
In a recent preclinical study, a series of sulfonamide derivatives were tested for their antitumor efficacy against human cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong potential for further development.
Study 2: Antimicrobial Testing
A comparative study involving various sulfonamides showed that the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations are required to elucidate the specific mechanisms involved.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
Several compounds in the evidence share the imidazo[1,2-b]pyridazine scaffold but differ in substituents and biological targets:
Key Observations :
- The target compound’s 6-methoxy group on the imidazo[1,2-b]pyridazine ring may enhance solubility compared to non-polar substituents (e.g., cyclopropylcarbonyl in ).
- Sulfonamide vs.
Benzenesulfonamide-Based Compounds
Sulfonamide derivatives in the evidence exhibit structural diversity:
Key Observations :
Therapeutic Implications
- Kinase Selectivity : Structural differences (e.g., sulfonamide vs. carboxamide linkers) may influence selectivity profiles. For example, carboxamide-linked analogs in show explicit VEGFR activity, while sulfonamide derivatives (e.g., ) are associated with diverse targets like kinases or ion channels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
